molecular formula C12H11NO2 B1346431 3-(1-Methylindol-3-yl)prop-2-enoic acid

3-(1-Methylindol-3-yl)prop-2-enoic acid

Cat. No.: B1346431
M. Wt: 201.22 g/mol
InChI Key: YEDWQKRESZUTAZ-UHFFFAOYSA-N
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Description

3-(1-Methylindol-3-yl)prop-2-enoic acid is an indole derivative featuring a methyl group at the 1-position of the indole ring and an α,β-unsaturated carboxylic acid (propenoic acid) substituent at the 3-position. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol (calculated from ).

The methyl group at the indole’s 1-position likely enhances steric stability and modulates electronic effects, while the propenoic acid moiety contributes to hydrogen-bonding capabilities and acidity (pKa ~4–5 for similar α,β-unsaturated acids). These features make it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or molecular recognition studies ().

Properties

IUPAC Name

3-(1-methylindol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDWQKRESZUTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methylindol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type on the Indole Ring

3-(1-Methylindol-5-yl)prop-2-enoic Acid
  • Structure : Methyl group at the 5-position instead of the 1-position.
  • Molecular Formula: C₁₂H₁₁NO₂ (same as the target compound).
  • Key Differences : The shifted methyl group alters electronic distribution and steric interactions. For example, the 5-methyl substituent may reduce π-stacking efficiency compared to the 1-methyl analog due to positional effects on aromaticity ().
2-Hydroxy-3-(1-Methylindol-3-yl)propanoic Acid
  • Molecular Formula: C₁₂H₁₃NO₃.
  • Key Differences: The hydroxyl group introduces additional hydrogen-bonding sites, increasing solubility in polar solvents.
3-(4-Aminophenyl)prop-2-enoic Acid
  • Structure: Replaces the indole ring with a 4-aminophenyl group.
  • Molecular Formula: C₉H₉NO₂.

Saturation of the Acid Chain

3-(1-Methylindol-3-yl)propanoic Acid
  • Structure: Saturated propanoic acid chain.
  • Molecular Formula: C₁₂H₁₃NO₂.
  • Key Differences: The lack of a double bond reduces acidity (pKa ~4.8 vs. ~4.2 for the propenoic acid analog) and eliminates conjugation-driven UV absorbance. This impacts applications in spectroscopy or photochemical studies ().
3-(1H-Indol-3-yl)prop-2-enoic Acid
  • Structure: Non-methylated indole with a propenoic acid chain.
  • Molecular Formula: C₁₁H₉NO₂.

Additional Functional Groups

3-(1H-Indol-3-yl)-2-(2-Nitrobenzenesulfonamido)propanoic Acid
  • Structure: Includes a 2-nitrobenzenesulfonamido group on the propanoic acid chain.
  • Molecular Formula : C₁₈H₁₅N₃O₆S.
  • Key Differences : The sulfonamido group introduces strong hydrogen-bonding and electrostatic interactions, making it a candidate for enzyme inhibition. However, the bulky substituent may reduce membrane permeability compared to simpler analogs ().
3-(1-Oxo-1,3-Dihydro-2H-Isoindol-2-yl)propanoic Acid
  • Structure : Isoindole ring instead of indole.
  • Molecular Formula: C₁₂H₁₁NO₃.
  • The ketone group at the 1-position increases polarity ().

Structural Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
3-(1-Methylindol-3-yl)prop-2-enoic acid C₁₂H₁₁NO₂ 201.22 1-Me indole, conjugated acid chain Enzyme inhibition, drug design
3-(1-Methylindol-5-yl)prop-2-enoic acid C₁₂H₁₁NO₂ 201.22 5-Me indole, positional isomer Structure-activity relationship studies
3-(1H-Indol-3-yl)prop-2-enoic acid C₁₁H₉NO₂ 187.20 Non-methylated indole, conjugated acid Fluorescence probes, agrochemicals
3-(1-Methylindol-3-yl)propanoic acid C₁₂H₁₃NO₂ 203.24 Saturated acid chain Metabolic intermediates, surfactants
3-(1-Oxo-isoindol-2-yl)propanoic acid C₁₂H₁₁NO₃ 217.22 Isoindole core, ketone substituent Polymer additives, chelating agents

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